tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate
Overview
Description
Tert-Butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Process Development and Synthesis
A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed via an efficient one-pot, two-step telescoped sequence. This process shows the compound's significance in medicinal chemistry for the development of pharmaceutical agents (Wenjie Li et al., 2012).
Synthesis and Regioselectivity Studies
A study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones demonstrated the versatility of tert-butyl 2-chloro-5-(trifluoromethyl)pyridin-3-ylcarbamate derivatives in producing compounds with potential biological activity, showing the compound's utility in organic synthesis and the exploration of regioselectivity in chemical reactions (M. Martins et al., 2012).
Antimalarial Activity
Structure-activity relationship studies involving trifluoromethyl-substituted pyridine and pyrimidine analogues, including compounds related to this compound, identified JPC-3210 as a lead compound for malaria treatment and prevention due to its superior in vitro antimalarial activity and in vivo efficacy, highlighting the compound's potential in the development of new antimalarial drugs (M. Chavchich et al., 2016).
Antitumor Activity
The design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including this compound, explored their potential medical applications. In vitro anti-cancer activity assessments showed promising results for certain derivatives, indicating the compound's relevance in the search for new anticancer agents (Catalin V. Maftei et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYVBRQINXRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.